![molecular formula C16H16O2 B7838870 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838870.png)
4-[2-(4-Methylphenyl)ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methylphenyl)ethoxy]benzaldehyde is an organic compound characterized by its aromatic structure. It consists of a benzaldehyde group attached to an ethoxy group, which is further connected to a 4-methylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylphenol (p-cresol) and ethylene oxide.
Reaction Conditions: The reaction involves the ethoxylation of 4-methylphenol followed by the formylation of the resulting ethoxy derivative to produce this compound. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced through a continuous process involving the ethoxylation of 4-methylphenol and subsequent formylation. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: 4-[2-(4-Methylphenyl)ethoxy]benzoic acid.
Reduction: 4-[2-(4-Methylphenyl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.
相似化合物的比较
4-Methylbenzaldehyde: Lacks the ethoxy group.
Benzaldehyde: Lacks both the methyl and ethoxy groups.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but with a hydroxyethyl group instead of ethoxy.
Uniqueness: The presence of both the methyl and ethoxy groups in 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde gives it unique chemical and physical properties compared to its analogs, making it particularly useful in specific applications.
属性
IUPAC Name |
4-[2-(4-methylphenyl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-13-2-4-14(5-3-13)10-11-18-16-8-6-15(12-17)7-9-16/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJXIHTOOSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
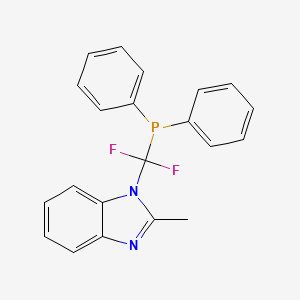

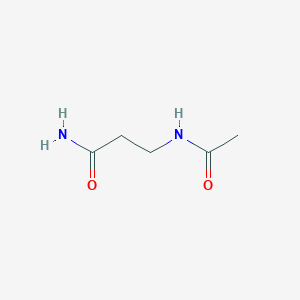
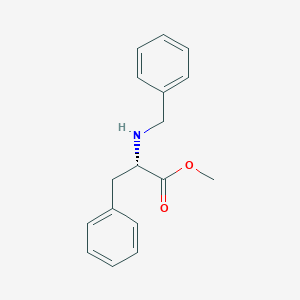
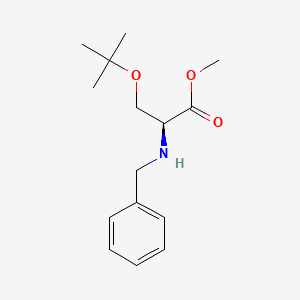
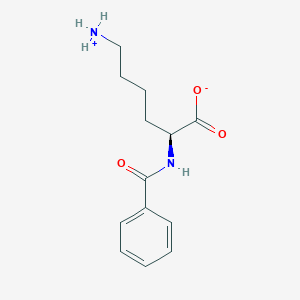
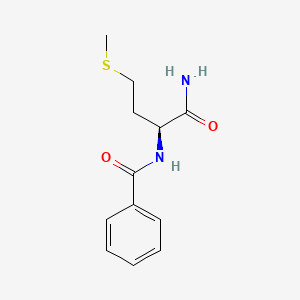
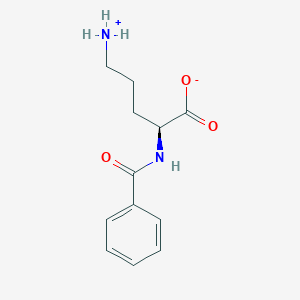
![(2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7838845.png)
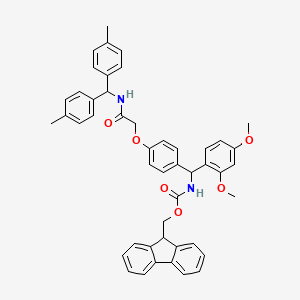
![2-Methoxy-4-[2-(4-methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838864.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B7838876.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7838878.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B7838879.png)
